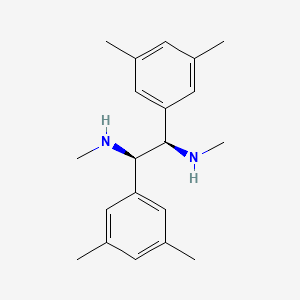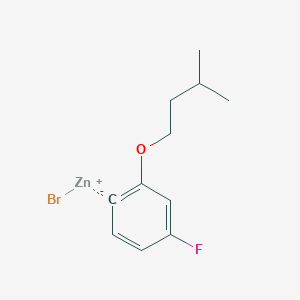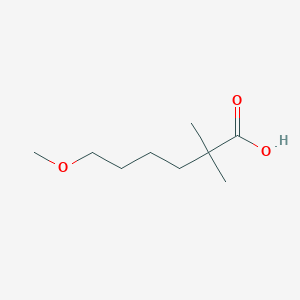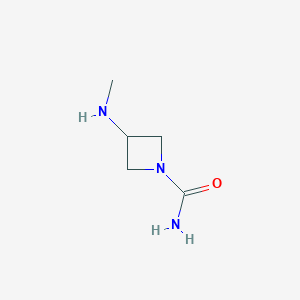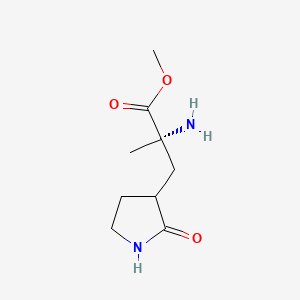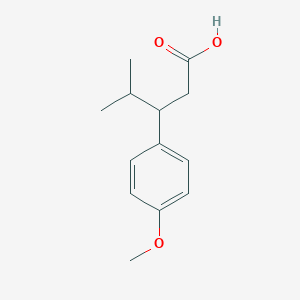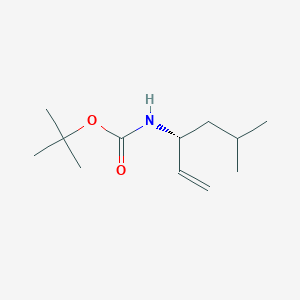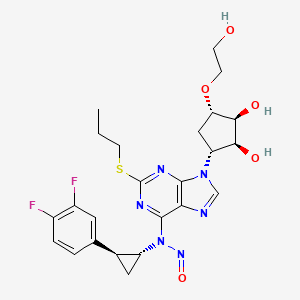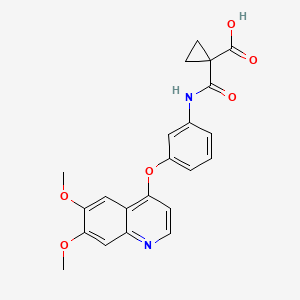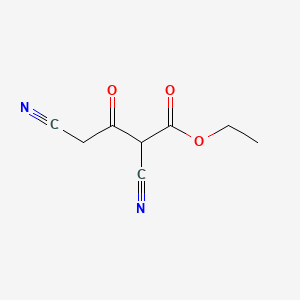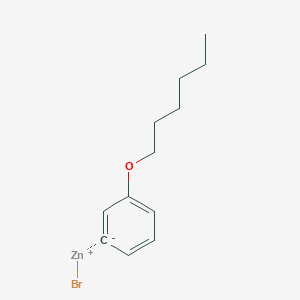
5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-uridine-3'-O-succinate, triethylamine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “MFCD30475571” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields, including chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD30475571” involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired product is formed. Catalysts may be used to enhance the reaction rate and yield.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods: In an industrial setting, the production of “MFCD30475571” is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: “MFCD30475571” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of different oxidation states.
Reduction: Reduction reactions involve the gain of electrons, often using reducing agents such as hydrogen or metal hydrides.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.
Catalysts: Catalysts like palladium on carbon, platinum, and nickel are employed to facilitate various reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products.
科学的研究の応用
“MFCD30475571” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, helping to form complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development and disease treatment.
Industry: In industrial applications, “MFCD30475571” is used in the production of various materials and chemicals, contributing to advancements in manufacturing and technology.
作用機序
The mechanism by which “MFCD30475571” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular functions and biochemical processes. The exact mechanism can vary depending on the context of its use, such as in biological systems or chemical reactions.
類似化合物との比較
“MFCD30475571” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include “Compound A,” “Compound B,” and “Compound C.”
Uniqueness: What sets “MFCD30475571” apart is its specific reactivity and applications, which may differ from those of similar compounds. For example, it may have unique catalytic properties or biological activities that make it particularly valuable in certain contexts.
特性
分子式 |
C41H51N3O11 |
|---|---|
分子量 |
761.9 g/mol |
IUPAC名 |
4-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-4-oxobutanoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C35H36N2O11.C6H15N/c1-43-25-13-9-23(10-14-25)35(22-7-5-4-6-8-22,24-11-15-26(44-2)16-12-24)46-21-27-31(48-30(41)18-17-29(39)40)32(45-3)33(47-27)37-20-19-28(38)36-34(37)42;1-4-7(5-2)6-3/h4-16,19-20,27,31-33H,17-18,21H2,1-3H3,(H,39,40)(H,36,38,42);4-6H2,1-3H3/t27-,31-,32-,33-;/m1./s1 |
InChIキー |
NSOHGEALAZXRED-JLUFNGKWSA-N |
異性体SMILES |
CCN(CC)CC.CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O |
正規SMILES |
CCN(CC)CC.COC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


